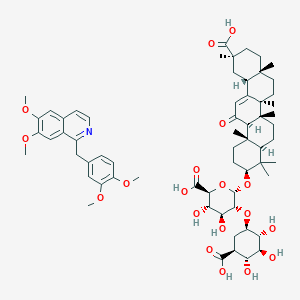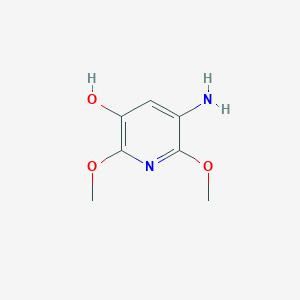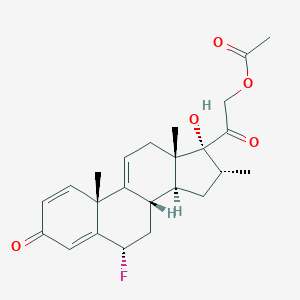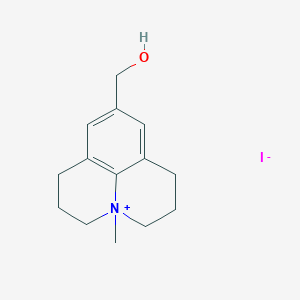
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIQ is a quaternary ammonium salt that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is in the study of addiction and drug abuse. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to bind to the same receptors in the brain as drugs such as cocaine and amphetamines, making it a valuable tool in the study of addiction.
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has also been used as a fluorescent probe in the study of cellular signaling pathways. The compound has been shown to bind to certain proteins in cells, allowing researchers to track the movement of these proteins in real-time.
Mecanismo De Acción
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide acts as a ligand for several receptors in the brain, including the dopamine transporter and the sigma-1 receptor. The compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of drugs such as cocaine and amphetamines, making 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide a valuable tool in the study of addiction.
Efectos Bioquímicos Y Fisiológicos
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine levels in the brain, 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. The compound has also been shown to have antioxidant properties and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for use in experiments. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is also highly selective for certain receptors in the brain, making it a valuable tool in the study of addiction and other neurological disorders.
However, there are also limitations to the use of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide in lab experiments. The compound has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is also highly toxic at high doses, making it important to use caution when working with the compound.
Direcciones Futuras
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has the potential to be used in a range of future research applications. One area of interest is in the development of new treatments for addiction and other neurological disorders. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has also been shown to have potential applications in the study of cellular signaling pathways and could be used to develop new fluorescent probes for this purpose.
In addition, future research could focus on the development of new analogs of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide with improved properties such as longer half-life or lower toxicity. These analogs could be used to further explore the potential applications of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide in various fields.
Conclusion
In conclusion, 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multi-step chemical reaction and has been used in the study of addiction, cellular signaling pathways, and other areas of research. 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide acts as a ligand for several receptors in the brain and has a range of biochemical and physiological effects. While 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide has several advantages as a research tool, there are also limitations to its use. Future research could focus on the development of new analogs of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide with improved properties and the exploration of new applications for the compound.
Métodos De Síntesis
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide is synthesized through a multi-step chemical reaction that involves the reduction of an iminium salt. The synthesis of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen iodide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide as a white crystalline powder.
Propiedades
Número CAS |
101077-29-6 |
|---|---|
Nombre del producto |
2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide |
Fórmula molecular |
C14H20INO |
Peso molecular |
345.22 g/mol |
Nombre IUPAC |
(1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WKZGBPJVYLCXAF-UHFFFAOYSA-M |
SMILES |
C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |
SMILES canónico |
C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |
Sinónimos |
1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



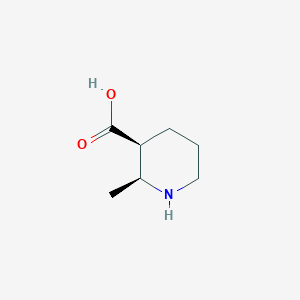
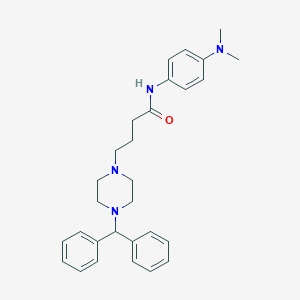
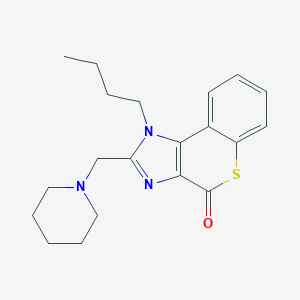
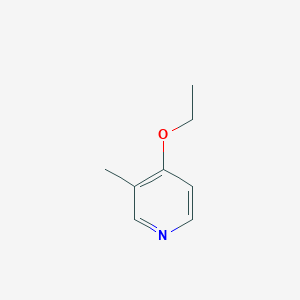
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

